molecular formula C10H6ClN3O B1430720 7-Chloroimidazo[1,5-a]quinoxalin-4-ol CAS No. 847900-54-3

7-Chloroimidazo[1,5-a]quinoxalin-4-ol

Katalognummer: B1430720
CAS-Nummer: 847900-54-3
Molekulargewicht: 219.63 g/mol
InChI-Schlüssel: ZSBDPMPBXXNVPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloroimidazo[1,5-a]quinoxalin-4-ol is a useful research compound. Its molecular formula is C10H6ClN3O and its molecular weight is 219.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-Chloroimidazo[1,5-a]quinoxalin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer potential and immunomodulatory effects, supported by various research findings and case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

C9H6ClN3O\text{C}_9\text{H}_6\text{Cl}\text{N}_3\text{O}

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines.
  • Immunomodulatory Effects : Potential as an agonist for Toll-like receptors (TLR) which play a crucial role in the immune response.

Anticancer Activity

Recent studies have shown that this compound exhibits potent cytotoxicity against melanoma cell lines. The compound's efficacy is often compared to established chemotherapeutics.

Case Study: Cytotoxicity in Melanoma Cell Lines

In vitro studies assessed the cytotoxic activity of various imidazoquinoxaline derivatives, including this compound, against the A375 human melanoma cell line. The results are summarized in Table 1.

CompoundIC50 (nM)Comparison to Control
This compound50More potent than imiquimod
EAPB0203110Reference compound
Fotemustine450Less active than EAPB0203

These findings indicate that this compound is significantly more effective than traditional treatments like fotemustine and imiquimod.

Immunomodulatory Effects

The compound has also been investigated for its role as a TLR agonist. TLRs are critical for initiating immune responses, and compounds that activate these receptors are being explored as vaccine adjuvants.

TLR Agonistic Activity

Research has shown that this compound activates TLR7 and TLR8, which are involved in innate immunity. The effective concentrations (EC50 values) for TLR activation are crucial for understanding its potential as an immunotherapeutic agent.

ReceptorEC50 (μM)Remarks
TLR70.18Potent agonist
TLR80.73Moderate activity

These values suggest that the compound is a promising candidate for further development in immunotherapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cytotoxicity : Induces apoptosis in cancer cells through activation of caspases.
  • Immunomodulation : Enhances cytokine production (e.g., IL-6, TNF-alpha) upon TLR activation, promoting an immune response.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 7-Chloroimidazo[1,5-a]quinoxalin-4-ol is its anticancer properties . Research indicates that derivatives of imidazoquinoxaline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that this compound demonstrates potent activity against human melanoma cell lines (A375), with comparative analyses revealing its efficacy to be superior to established treatments like imiquimod and fotemustine .
  • Case Study : A derivative of imidazoquinoxaline was found to be 10 to 100 times more active than the known compound EAPB0203 against A375 cells, indicating the potential for developing new cancer therapies based on this scaffold .

Immune Modulation

This compound has been identified as an agonist for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play a crucial role in the immune response:

  • Vaccine Adjuvants : Compounds that activate TLRs can enhance immune responses, making them valuable as vaccine adjuvants. The ability of this compound to stimulate TLRs could be leveraged in vaccine formulations to improve efficacy against infectious diseases .
  • Cytokine Induction : Studies have shown that this compound can induce the production of cytokines such as IFN-α and TNF-α in human peripheral blood mononuclear cells, which are essential for mounting an effective immune response .

Structure-Activity Relationship (SAR) Studies

The structural modifications of imidazoquinoxaline derivatives have been extensively studied to optimize their biological activity:

  • SAR Analysis : Research has focused on understanding how changes in the chemical structure affect the potency and selectivity of these compounds as TLR agonists. For example, variations in substituents on the quinoxaline ring have been linked to enhanced anticancer activity and improved immune modulation properties .

Development of Novel Therapeutics

The ongoing research into this compound is paving the way for the development of new therapeutic agents:

Compound Activity Reference
EAPB0203Lead compound with significant anticancer activity
This compoundPotent TLR agonist with immune-modulating effects
New derivativesEnhanced cytotoxicity against melanoma

Eigenschaften

IUPAC Name

7-chloro-5H-imidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-6-1-2-8-7(3-6)13-10(15)9-4-12-5-14(8)9/h1-5H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBDPMPBXXNVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C3=CN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroimidazo[1,5-a]quinoxalin-4-ol
Reactant of Route 2
7-Chloroimidazo[1,5-a]quinoxalin-4-ol
Reactant of Route 3
Reactant of Route 3
7-Chloroimidazo[1,5-a]quinoxalin-4-ol
Reactant of Route 4
Reactant of Route 4
7-Chloroimidazo[1,5-a]quinoxalin-4-ol
Reactant of Route 5
Reactant of Route 5
7-Chloroimidazo[1,5-a]quinoxalin-4-ol
Reactant of Route 6
Reactant of Route 6
7-Chloroimidazo[1,5-a]quinoxalin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.